molecular formula C14H13NO2 B1270056 2-(3'-Amino-[1,1'-biphenyl]-4-yl)acetic acid CAS No. 886363-12-8

2-(3'-Amino-[1,1'-biphenyl]-4-yl)acetic acid

Cat. No. B1270056
M. Wt: 227.26 g/mol
InChI Key: NAAHKTGYIYVJMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally similar to 2-(3'-Amino-[1,1'-biphenyl]-4-yl)acetic acid, such as 4-Biphenylacetic acid, often involves the Suzuki reaction, highlighting the advancements in cross-coupling reactions to create complex biphenyl structures. This method offers a high degree of effectiveness and tolerance, demonstrating the evolution of synthetic strategies for such compounds (Xie Wen-n, 2014).

Molecular Structure Analysis

The compound's molecular structure is characterized by its biphenyl core, which allows for a variety of interactions and reactivities due to the presence of the amino group and the acetic acid moiety. This structure is critical in determining its physical and chemical properties, influencing how it interacts with other molecules and participates in reactions.

Chemical Reactions and Properties

2-(3'-Amino-[1,1'-biphenyl]-4-yl)acetic acid participates in reactions characteristic of its functional groups. The amino group can undergo various substitution reactions, contributing to the molecule's versatility in chemical synthesis and modifications. The acetic acid moiety further allows for reactions typical of carboxylic acids, including esterification and amide formation, expanding its utility in chemical synthesis (Issac & Tierney, 1996).

Scientific Research Applications

Field: Pharmacology

  • Application : These compounds are used as pharmaceuticals, agrochemicals, and veterinary products . They have always been at the forefront of attention due to their pharmacological properties .
  • Methods : A wide range of synthetic heterocycle preparation methods has been developed using both solution and solid-phase synthesis .
  • Results : Among the obtained synthetic analogs, a compound containing a β 2,3-amino acid moiety displayed good selectivity and moderate-to-high affinities to the adenosine A 3 receptor .

Field: Organic Chemistry

  • Application : “2-Aminophenylacetic acid” is a related compound that is used in organic synthesis .
  • Methods : This compound can be synthesized using various methods, including the reaction of amines with carboxylic acids .
  • Results : The product is a white solid with a molecular weight of 151.16 .

Field: Biochemistry

  • Application : “3-Aminobenzoic acid” (also known as meta-aminobenzoic acid or MABA) is another related compound. It is an organic compound with the molecular formula H2NC6H4CO2H .
  • Methods : This compound can be synthesized by the reaction of amines with carboxylic acids .
  • Results : MABA is a white solid, although commercial samples are often colored. It is only slightly soluble in water. It is soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether .

Field: Organic Chemistry

  • Application : “3-Amino-[1,1’-biphenyl]-4-carboxylic acid” is a related compound .
  • Methods : This compound can be synthesized using various methods, including the reaction of amines with carboxylic acids .
  • Results : The product is a white solid with a molecular weight of 151.16 .

Field: Biochemistry

  • Application : “3’-Amino-2’-hydroxy- [1,1’-biphenyl]-3-carboxylic acid” is another related compound .
  • Methods : This compound can be synthesized by the reaction of amines with carboxylic acids .
  • Results : MABA is a white solid, although commercial samples are often colored. It is only slightly soluble in water. It is soluble in acetone, boiling water, hot alcohol, hot chloroform and ether .

properties

IUPAC Name

2-[4-(3-aminophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c15-13-3-1-2-12(9-13)11-6-4-10(5-7-11)8-14(16)17/h1-7,9H,8,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAHKTGYIYVJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362739
Record name 4-biphenyl-3'-amino-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3'-Amino-[1,1'-biphenyl]-4-yl)acetic acid

CAS RN

886363-12-8
Record name 4-biphenyl-3'-amino-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886363-12-8
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